molecular formula C17H19NO5S B2956854 Methyl N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycinate CAS No. 432001-30-4

Methyl N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycinate

Cat. No.: B2956854
CAS No.: 432001-30-4
M. Wt: 349.4
InChI Key: HFRCYYDKRGQJIM-UHFFFAOYSA-N
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Description

Methyl N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycinate is a glycinate ester derivative featuring a sulfonamide bridge linking a 4-ethoxyphenyl group and a phenyl ring, with a methyl ester functional group. The ethoxy (-OCH₂CH₃) substituent on the phenyl ring confers moderate electron-donating properties and increased lipophilicity compared to smaller substituents like methoxy (-OCH₃). This compound has been listed as discontinued by CymitQuimica (Ref: 10-F753243), though reasons for discontinuation are unspecified in available sources .

Properties

IUPAC Name

methyl 2-(N-(4-ethoxyphenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-3-23-15-9-11-16(12-10-15)24(20,21)18(13-17(19)22-2)14-7-5-4-6-8-14/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRCYYDKRGQJIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycinate typically involves the reaction of N-phenylglycine with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then methylated using methyl iodide in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and solvents, and the reactions are carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Aromatic Rings

Electron-Withdrawing vs. Electron-Donating Groups
  • Methyl N-(3-Chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycinate ():
    • Substituted with -Cl (chloro) and -F (fluoro) on the phenyl ring. These electron-withdrawing groups enhance electrophilicity and may improve metabolic stability but reduce solubility. The presence of halogens could influence binding to hydrophobic pockets in biological targets .
  • Ethyl N-((4-Methoxyphenyl)sulfonyl)-N-(4-nitronaphthalen-1-yl)glycinate (Compound 15, ): Features a -NO₂ (nitro) group, a strong electron-withdrawing substituent, which increases reactivity in electrophilic interactions. This contrasts with the ethoxy group in the target compound, which is electron-donating and may reduce electrophilicity .
Bulk and Lipophilicity
  • Methyl N-(3-Chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate (): Contains a -CH₃ (methyl) group on the sulfonyl-linked phenyl ring, increasing steric bulk but maintaining moderate lipophilicity.
  • N-(4-Phenoxyphenyl)-N-(phenylsulfonyl)glycine (): Substituted with a phenoxy (-OPh) group, which is larger and more lipophilic than ethoxy. This may improve tissue penetration but reduce aqueous solubility .

Sulfonamide and Ester Modifications

Sulfonyl Group Variations
  • Methyl N-(2,4-Dimethoxyphenyl)-N-(methylsulfonyl)glycinate (): Replaces the phenylsulfonyl group with a methylsulfonyl (-SO₂CH₃).
Ester Functionalization
  • Ethyl N-((4-Methoxyphenyl)sulfonyl)-N-phenylglycinate (Compound 15, ):
    • Uses an ethyl ester (-COOEt) instead of a methyl ester. Ethyl esters generally exhibit slower hydrolysis rates in vivo, which could prolong half-life compared to the target compound’s methyl ester .

Comparative Data Table

Compound Name Key Substituents Sulfonyl Group Ester Group Notable Properties Evidence ID
Methyl N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycinate 4-Ethoxy (-OCH₂CH₃) on phenyl Phenylsulfonyl Methyl Moderate lipophilicity, discontinued
Methyl N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycinate 3-Cl, 4-F on phenyl Phenylsulfonyl Methyl High electrophilicity, metabolic stability
Ethyl N-((4-methoxyphenyl)sulfonyl)-N-(4-nitronaphthalen-1-yl)glycinate 4-Nitro (-NO₂) on naphthalene 4-Methoxyphenyl Ethyl Enhanced reactivity for Nrf2 activation
Methyl N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate 2,4-Dimethoxy on phenyl Methylsulfonyl Methyl Reduced steric hindrance

Biological Activity

Methyl N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycinate (CAS No. 432001-30-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse sources.

Synthesis

The synthesis of this compound typically involves the reaction of phenylglycine derivatives with sulfonyl chlorides under specific conditions. The general reaction scheme can be summarized as follows:

  • Starting Materials : Phenylglycine and 4-ethoxybenzenesulfonyl chloride.
  • Reaction Conditions : The reaction is conducted in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid produced.
  • Purification : The product can be purified through recrystallization or chromatography.

This compound exhibits its biological effects primarily through interactions with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The sulfonamide group plays a crucial role in binding affinity and selectivity towards these targets.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures displayed potent activity against various bacterial strains, suggesting potential use as antibacterial agents .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Specifically, studies have shown that related sulfonamide compounds inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, the mechanism may involve inhibition of the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cancer cell survival and proliferation .

Case Studies

  • Antimicrobial Efficacy : A series of experiments were conducted to evaluate the antimicrobial activity of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. This compound exhibited an IC50 value comparable to established antibiotics, indicating its potential as a therapeutic candidate .
  • Antitumor Activity : In vitro studies on cancer cell lines demonstrated that this compound induces significant cytotoxicity. The compound was shown to downregulate key proteins involved in tumor growth and metastasis, leading to reduced viability in treated cells .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundModerateSignificantInhibition of MAPK pathway
4-MethylumbelliferoneHighModerateHyaluronan synthesis inhibition
SulfanilamideHighLowInhibition of bacterial dihydropteroate synthase

Q & A

Q. What are the recommended synthetic routes for Methyl N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycinate, and how can reaction efficiency be optimized?

The synthesis typically involves sulfonylation of glycine derivatives followed by esterification. A validated approach for analogous compounds uses EDC/HOBt-mediated coupling under nitrogen atmosphere in DMF, with DIPEA as a base, achieving moderate yields (~45–57%) after column chromatography . Optimization strategies include:

  • Temperature control (0–25°C) to minimize side reactions.
  • Use of anhydrous solvents and inert gas to prevent hydrolysis of intermediates.
  • Monitoring reaction progress via TLC or LC-MS to isolate intermediates.

Q. How should researchers confirm the structural integrity of this compound?

Multi-modal characterization is essential:

  • 1H/13C NMR : Verify substituent integration (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH3 and δ 4.0–4.2 ppm for OCH2) and sulfonamide resonance .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 496.1668 for a related sulfonamide-glycine ester) .
  • Elemental Analysis : Validate purity (>95%) and stoichiometry.

Q. What are the stability considerations for handling this compound?

  • Storage : Store at 0–6°C under nitrogen to prevent ester hydrolysis or sulfonamide degradation .
  • Light Sensitivity : Protect from UV exposure due to the aromatic sulfonyl group’s photolability .
  • Solvent Compatibility : Avoid protic solvents (e.g., water, alcohols) during synthesis to preserve ester functionality .

Advanced Questions

Q. How can researchers resolve contradictions in reported bioactivity data for sulfonamide-glycine derivatives?

Discrepancies often arise from:

  • Purity Variability : Impurities in early synthetic batches (e.g., unreacted sulfonyl chlorides) may skew bioassay results. Validate purity via HPLC before testing .
  • Assay Conditions : Differences in cell permeability (e.g., logP variations due to ethoxy vs. methyl substituents) can affect activity. Use standardized cell lines and controls .
  • Structural Analogues : Compare with structurally validated compounds (e.g., N-(4-hydroxyphenyl)-N-phenylglycine methyl ester) to isolate substituent effects .

Q. What methodologies support structure-activity relationship (SAR) studies for this compound?

  • Fragment-Based Design : Replace the 4-ethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to probe electronic effects on sulfonamide reactivity .
  • Molecular Docking : Model interactions with target proteins (e.g., carbonic anhydrase) using software like AutoDock Vina, focusing on sulfonamide-Zn²+ coordination .
  • Metabolic Stability Assays : Incubate with liver microsomes to assess esterase-mediated hydrolysis rates, guiding prodrug optimization .

Q. How can conflicting spectroscopic data for sulfonamide-glycine esters be systematically addressed?

  • Dynamic NMR : Resolve rotational barriers in sulfonamide groups (e.g., atropisomerism) by variable-temperature NMR .
  • X-ray Crystallography : Obtain single-crystal structures to confirm bond angles and torsional strain, as done for N-(2-formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide .
  • Isotopic Labeling : Use deuterated solvents (e.g., D2O) to distinguish exchangeable protons in glycine esters .

Q. What experimental designs are recommended for studying hydrolytic degradation pathways?

  • pH-Dependent Kinetics : Monitor ester hydrolysis rates in buffers (pH 1–10) via LC-MS, identifying degradation products (e.g., free glycine derivatives) .
  • Enzymatic Studies : Test susceptibility to esterases (e.g., porcine liver esterase) to model in vivo stability .
  • Accelerated Stability Testing : Use thermal stress (40–60°C) to predict shelf-life under ICH guidelines .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported yields for sulfonamide coupling reactions?

  • Catalyst Comparison : Lower yields in EDC/HOBt systems (~45%) vs. DCC/DMAP (~60%) may reflect competing side reactions (e.g., racemization). Optimize coupling agents based on steric hindrance .
  • Solvent Effects : Polar aprotic solvents (DMF vs. THF) can alter reaction kinetics. Use DOE (Design of Experiments) to identify optimal conditions .

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